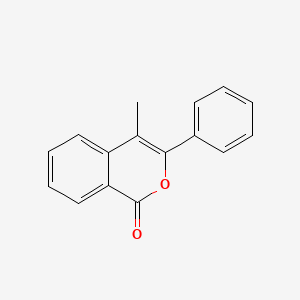

1H-2-Benzopyran-1-one, 4-methyl-3-phenyl-

Description

General Context of 1H-2-Benzopyran-1-one Frameworks in Chemical Research

The 1H-2-benzopyran-1-one framework, commonly referred to as the isocoumarin (B1212949) skeleton, is a privileged structure in the realm of chemical research. These compounds are prevalent in nature and have been the subject of extensive synthetic exploration due to their diverse biological activities.

Isocoumarins and their structural relatives, benzopyranones, represent a significant class of oxygen-containing heterocyclic compounds. Their importance is underscored by their widespread occurrence as secondary metabolites in fungi, plants, and insects. These natural products exhibit a remarkable array of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. nih.govnih.govresearchgate.net

The versatility of the isocoumarin framework allows for a wide range of chemical modifications, making it an attractive scaffold for the development of new therapeutic agents and other functional molecules. nih.govtandfonline.com The lactone ring within the isocoumarin structure is a key feature that contributes to its chemical reactivity and biological interactions.

| Activity | Description | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial and fungal growth. | nih.govnih.gov |

| Anti-inflammatory | Reduction of inflammation. | nih.gov |

| Anticancer | Inhibition of cancer cell proliferation. | nih.gov |

| Carbonic Anhydrase Inhibition | Inhibition of carbonic anhydrase isoforms IX and XII. | tandfonline.comnih.gov |

Research into 1H-2-benzopyran-1-ones, or isocoumarins, has a rich history dating back to the mid-20th century. Early investigations focused on the isolation and structural elucidation of naturally occurring isocoumarins. The development of synthetic methodologies to construct the isocoumarin core has been a continuous area of research, with numerous classical and modern techniques being reported. These synthetic efforts have not only provided access to a vast library of isocoumarin derivatives for biological evaluation but have also contributed to the broader understanding of heterocyclic chemistry.

Specific Focus on 1H-2-Benzopyran-1-one, 4-methyl-3-phenyl- Structural Motif

Within the diverse family of isocoumarins, the 4-methyl-3-phenyl substitution pattern of the title compound presents a specific area of academic inquiry. The strategic placement of these substituents on the benzopyranone core is often driven by the desire to modulate the molecule's physicochemical properties and biological activity.

The investigation into the 4-methyl-3-phenyl substitution pattern on the 1H-2-benzopyran-1-one framework is rooted in the principles of medicinal chemistry and structure-activity relationship (SAR) studies. The introduction of substituents at the C-3 and C-4 positions of the isocoumarin ring is a common strategy to explore and optimize the biological potential of this scaffold.

The phenyl group at the 3-position is a bulky, aromatic substituent that can significantly influence the molecule's interaction with biological targets through various non-covalent interactions, such as pi-pi stacking and hydrophobic interactions. The presence of a phenyl ring at this position is a common feature in many biologically active isocoumarins.

The methyl group at the 4-position, while smaller, can also play a crucial role. It can impact the molecule's conformational flexibility and lipophilicity. In some cases, the "magic methyl" effect is observed, where the addition of a methyl group to a strategic position on a molecule can lead to a significant enhancement of its biological activity. nih.gov SAR studies on 3,4-disubstituted isocoumarins have indicated that the nature of the substituent at the 4-position can influence the compound's antimicrobial activity. For instance, the length of an alkyl chain at this position has been shown to make a difference in the biological profile of the molecule. nih.gov

Research on substituted benzopyranones, particularly 3,4-disubstituted isocoumarins, has been an active area of investigation. Synthetic chemists have developed various methodologies to access these compounds, often with the goal of evaluating their biological properties.

Studies have reported the synthesis of a range of 4-alkyl-3-aroyl and 4-alkyl-3-aminocarbonyl isocoumarins and their subsequent evaluation for antibacterial and antifungal activities. nih.gov Some of these synthesized compounds have displayed promising inhibitory effects against pathogenic fungi and bacteria. nih.gov For example, certain 3,4-disubstituted isocoumarins have been identified as potential cytotoxic agents against cancer cell lines. nih.gov

Furthermore, research into 3,4-disubstituted isocoumarins has extended to their potential as inhibitors of specific enzymes. A series of 3,4-disubstituted isocoumarins were investigated as inhibitors of human carbonic anhydrase (CA) isoforms, with some derivatives showing low micromolar inhibition against hCA IX and XII. tandfonline.comnih.gov

| Substitution Pattern | Investigated Activities | Key Findings | References |

|---|---|---|---|

| 4-alkyl-3-aroyl/aminocarbonyl | Antibacterial, Antifungal | Some compounds showed promising activity against pathogenic microbes. | nih.gov |

| 3,4-diyne substituted | Antiproliferative | Promising growth inhibition against MDA-MB 231 and K562 cancer cell lines. | nih.gov |

| Various 3,4-disubstitutions | Carbonic Anhydrase Inhibition | Low micromolar inhibition of hCA IX and XII by less bulky derivatives. | tandfonline.comnih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

550365-37-2 |

|---|---|

Molecular Formula |

C16H12O2 |

Molecular Weight |

236.26 g/mol |

IUPAC Name |

4-methyl-3-phenylisochromen-1-one |

InChI |

InChI=1S/C16H12O2/c1-11-13-9-5-6-10-14(13)16(17)18-15(11)12-7-3-2-4-8-12/h2-10H,1H3 |

InChI Key |

UMAAMPIWXTXNEU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC(=O)C2=CC=CC=C12)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 1h 2 Benzopyran 1 One, 4 Methyl 3 Phenyl

Classical and Established Synthetic Routes

Traditional methods for the synthesis of the isocoumarin (B1212949) core, and by extension 1H-2-Benzopyran-1-one, 4-methyl-3-phenyl-, have relied on several named condensation reactions. These routes are characterized by their foundational principles in organic chemistry, often involving the formation of the heterocyclic ring through intramolecular cyclization and dehydration steps.

Perkin Condensation Applications and Variants

The Perkin reaction, developed by William Henry Perkin in 1868, is a well-established method for the synthesis of α,β-unsaturated aromatic acids, famously used for producing cinnamic acids. wikipedia.org The reaction involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the acid. wikipedia.org A significant application of this reaction is in the synthesis of coumarins, which are isomers of isocoumarins. The synthesis of coumarin (B35378) itself can be achieved by condensing salicylaldehyde (B1680747) with acetic anhydride and sodium acetate. wikipedia.orgresearchgate.net

While the classic Perkin reaction is primarily used for coumarins, modifications can be employed to generate isocoumarin structures. For the synthesis of 1H-2-Benzopyran-1-one, 4-methyl-3-phenyl-, a plausible Perkin-type approach would involve the condensation of 2-acetylbenzoic acid with phenylacetic anhydride in the presence of a suitable base like sodium phenylacetate. The mechanism involves the formation of an enolate from phenylacetic anhydride, which then attacks the keto group of 2-acetylbenzoic acid. Subsequent intramolecular cyclization (lactonization) and dehydration would yield the target 3,4-disubstituted isocoumarin. Iterative Perkin reactions have been successfully used to access complex structures like nonsymmetrical 3,3′-bicoumarins. nih.gov

| Reactant 1 | Reactant 2 | Base | Product Type | Ref |

| Aromatic Aldehyde | Acid Anhydride | Alkali Salt of the Acid | α,β-unsaturated aromatic acid | wikipedia.org |

| Salicylaldehyde | Acetic Anhydride | Sodium Acetate | Coumarin | researchgate.net |

| Salicylaldehyde Derivative | Succinic Anhydride | Acetic Anhydride/TEA | Coumarin Acetic Acid | nih.gov |

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen (active methylene (B1212753) group) to a carbonyl group, followed by a dehydration reaction to eliminate a water molecule. wikipedia.orgsigmaaldrich.com This reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org The products are often α,β-unsaturated ketones or similar conjugated systems. wikipedia.org

This condensation is a versatile tool in organic synthesis for forming C-C bonds and is used to produce intermediates for pharmaceuticals, fine chemicals, and functional polymers. nih.gov In the context of isocoumarin synthesis, the Knoevenagel condensation can be envisioned as a key step in a multi-step sequence or a one-pot reaction. For the target compound, a potential strategy involves the reaction of a 2-formylphenyl ketone derivative with an active methylene compound containing a phenyl group, such as ethyl phenylacetate. The initial condensation product could then undergo intramolecular cyclization to form the lactone ring of the isocoumarin. Sequential Knoevenagel condensation followed by cyclization has been developed for the synthesis of other cyclic compounds like indene (B144670) and benzofulvene derivatives. nih.gov The formation of various benzopyran derivatives has been reported using Knoevenagel condensation as a key step. researchgate.netderpharmachemica.com

| Carbonyl Compound | Active Methylene Compound | Catalyst | Key Feature | Ref |

| Aldehyde or Ketone | Z−CH₂−Z' (e.g., malonates) | Weakly basic amine | C-C bond formation followed by dehydration | wikipedia.orgsigmaaldrich.com |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | Forms a charge transfer complex molecule | wikipedia.org |

| 2-(1-phenylvinyl)benzaldehyde | Malonates | Piperidine/AcOH or TiCl₄-pyridine | Sequential condensation/cyclization | nih.gov |

Pechmann Condensation Considerations

The Pechmann condensation is a widely used and efficient method for the synthesis of coumarins, not isocoumarins. nih.govresearchgate.net This reaction involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.orgnih.gov The mechanism typically begins with an esterification or transesterification, followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring (similar to a Friedel-Crafts acylation), and finally, dehydration to form the pyrone ring. wikipedia.org

Given that the Pechmann condensation starts with a phenol, it leads to the formation of a coumarin, where the oxygen atom of the heterocycle is attached to the benzene (B151609) ring at the position of the original hydroxyl group. In contrast, isocoumarins (1H-2-Benzopyran-1-ones) have the oxygen atom adjacent to the benzene ring, as part of a lactone derived from a carboxylic acid group. Therefore, the Pechmann condensation is not a direct or suitable method for the synthesis of 1H-2-Benzopyran-1-one, 4-methyl-3-phenyl-. Its inclusion in synthetic considerations serves primarily to highlight the isomeric difference between coumarins and isocoumarins and to prevent misapplication of this otherwise powerful synthetic tool.

Condensation of o-Hydroxyacetophenones with Acetyl Chlorides

The synthesis of isocoumarins can be achieved through the condensation of precursors that already contain the necessary functionalities correctly positioned on the benzene ring. A relevant strategy involves the reaction of o-acyl benzoic acids with α-halo ketones or related reagents. For instance, various 4-alkyl-3-aroyl isocoumarins have been synthesized by condensing different o-acyl benzoic acids with bromoacetophenone derivatives in the presence of potassium carbonate in ethyl methyl ketone. nih.gov This reaction proceeds via an initial O-alkylation of the carboxylic acid by the bromoacetophenone, followed by an intramolecular condensation and cyclization to furnish the isocoumarin ring in good yields. nih.gov

To synthesize 1H-2-Benzopyran-1-one, 4-methyl-3-phenyl-, a similar approach could be employed starting from 2-carboxyacetophenone (o-acetyl benzoic acid). Condensation of 2-acetyl benzoic acid with a reagent like α-bromo-α-phenylacetone in the presence of a base would be a plausible route. Alternatively, reaction with phenacyl bromide (bromoacetophenone) followed by methylation at the 4-position could be considered. Another related method involves the reaction of o-acetyl benzoic acid with bromoacetyl bromide to form 3-bromocarbonyl-4-methyl isocoumarin. nih.gov

| Starting Material 1 | Starting Material 2 | Base/Solvent | Product | Ref |

| o-Butyric benzoic acid | p-phenyl bromoacetophenone | K₂CO₃ / Ethyl methyl ketone | 4-propyl-3-(4-phenyl benzoyl) isocoumarin | nih.gov |

| o-Acetyl benzoic acid | bromoacetyl bromide | K₂CO₃ / Ethyl methyl ketone | 3-bromo carbonyl-4-methyl isocoumarin | nih.gov |

Advanced and Catalytic Synthetic Strategies

Modern synthetic chemistry has introduced more sophisticated and efficient methods for constructing complex molecules, often relying on transition metal catalysis. These advanced strategies offer advantages in terms of selectivity, functional group tolerance, and milder reaction conditions compared to classical routes.

Palladium-Catalyzed Cyclizations of 2-Halobenzoates with Ketones

Palladium catalysis has emerged as a powerful tool for the synthesis of a wide range of heterocyclic compounds, including isocoumarins. mdpi.com A particularly effective strategy involves the palladium-catalyzed α-arylation of a ketone with a 2-halobenzoate, followed by an intramolecular cyclization (lactonization) to form the isocoumarin ring. organic-chemistry.org This method allows for the direct construction of the 3,4-disubstituted isocoumarin core from readily available starting materials.

For the synthesis of 1H-2-Benzopyran-1-one, 4-methyl-3-phenyl-, this would involve the reaction of a methyl 2-halobenzoate (e.g., methyl 2-bromobenzoate) with 1-phenylpropan-2-one. The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by the formation of a palladium enolate from the ketone. Subsequent reductive elimination forms the C-C bond at the α-position of the ketone. The final step is an intramolecular attack of the ester carbonyl by the enol, leading to cyclization and formation of the lactone. This approach is versatile and tolerates a variety of functional groups on both the benzoate (B1203000) and ketone components. organic-chemistry.org

| Parameter | Description |

| Reaction Type | Palladium-catalyzed α-arylation and intramolecular cyclization |

| Starting Materials | 2-Halobenzoates and ketones |

| Catalyst | Palladium(0) complex |

| Key Intermediates | Aryl-palladium(II) complex, Palladium enolate |

| Final Steps | Reductive elimination to form C-C bond, Intramolecular lactonization |

| Applicability | Synthesis of various substituted isocoumarins |

Rhodium(III)-Catalyzed Cyclizations of Benzamides and Diazo Compounds

A significant advancement in the synthesis of isocoumarins, including derivatives of 1H-2-benzopyran-1-one, involves the use of rhodium(III) catalysis. This methodology facilitates the C-H activation and cyclization of benzamides with diazo compounds, providing a direct route to the isocoumarin core. The reaction proceeds through an intermolecular cyclization, which constructs both C-C and C-O bonds in a single transformation.

This process is noted for its mild reaction conditions, often avoiding the high temperatures and stoichiometric oxidants required in other methods. The rhodium(III) catalyst enables the C-H activation of the benzamide (B126), which then reacts with the diazo compound, leading to the formation of the lactone ring characteristic of the 1H-2-benzopyran-1-one structure. The versatility of this method allows for the synthesis of a variety of substituted isocoumarins by modifying the starting benzamide and diazo compounds.

Table 1: Key Features of Rhodium(III)-Catalyzed Cyclization

| Feature | Description |

|---|---|

| Catalyst | Rhodium(III) complexes |

| Reactants | Benzamides and Diazo Compounds |

| Key Transformation | C-H activation and intermolecular cyclization |

| Bonds Formed | C-C and C-O |

| Advantages | Mild conditions, no need for high temperatures or strong oxidants |

Decarboxylative Cyclocondensation Reactions

Decarboxylative reactions represent another strategic approach to the synthesis of heterocyclic compounds, which can be applied to the formation of the 1H-2-benzopyran-1-one skeleton. While direct decarboxylative cyclocondensation for the title compound is a specialized area of research, the principles of this methodology are well-established in organic synthesis. This approach typically involves the reaction of a carboxylic acid-containing substrate that, upon decarboxylation, generates a reactive intermediate which then undergoes an intramolecular cyclization.

Metal-Catalyzed Carbonylative Cyclization Approaches

Metal-catalyzed carbonylative cyclization is a powerful tool for the synthesis of carbonyl-containing heterocycles, including 1H-2-benzopyran-1-ones. This method introduces a carbonyl group into the cyclic framework using carbon monoxide or a CO surrogate. Palladium is a commonly used catalyst for these transformations, which often proceed through a sequence of oxidative addition, CO insertion, and reductive elimination.

While the direct carbonylative cyclization to form 1H-2-benzopyran-1-one, 4-methyl-3-phenyl- is a specific application, the broader methodology has been successfully applied to synthesize related pyran structures and other heterocyclic systems. cdmf.org.br For example, this approach has been utilized in the synthesis of dibenzodiazepinones, where a palladium-catalyzed intramolecular aminocarbonylation is a key step. beilstein-journals.orgbeilstein-archives.org The versatility of metal-catalyzed carbonylative cyclization allows for the construction of a wide range of lactones and lactams from readily available starting materials.

Organocatalytic and Biocatalytic Syntheses (e.g., Biogenic ZnO Nanoparticles, Cu(II)-Tyrosinase Enzyme)

In recent years, there has been a significant shift towards the use of organocatalysts and biocatalysts in organic synthesis, driven by the principles of green chemistry. These catalysts offer mild reaction conditions, high selectivity, and reduced environmental impact compared to traditional metal catalysts.

Biogenic ZnO Nanoparticles: Biologically synthesized zinc oxide (ZnO) nanoparticles have emerged as effective catalysts for various organic transformations. These nanoparticles, often synthesized using plant extracts, possess high catalytic activity due to their large surface area and unique electronic properties. While the direct application of biogenic ZnO nanoparticles for the synthesis of 1H-2-benzopyran-1-one, 4-methyl-3-phenyl- is an area of ongoing research, their utility has been demonstrated in the synthesis of other heterocyclic compounds. For example, green-synthesized ZnO nanoparticles have been used as efficient catalysts for the one-pot, four-component synthesis of pyranopyrazoles and for the synthesis of 1H-benzo[d]imidazole derivatives. mdpi.comresearchgate.net

Cu(II)-Tyrosinase Enzyme: Enzymes are highly specific and efficient biocatalysts that can be employed in the synthesis of complex organic molecules. The Cu(II)-tyrosinase enzyme has been utilized as a catalyst in the green synthesis of benzopyran-connected pyrimidine (B1678525) and pyrazole (B372694) derivatives. scispace.comrsc.orgnih.gov This biocatalytic approach offers high yields under mild, environmentally friendly conditions. The enzyme's active site, containing copper ions, facilitates the reaction, showcasing the potential of metalloenzymes in synthetic organic chemistry. researchgate.net

Table 2: Comparison of Organocatalytic and Biocatalytic Approaches

| Catalyst Type | Example | Application in Heterocyclic Synthesis | Advantages |

|---|---|---|---|

| Biogenic Nanoparticles | ZnO Nanoparticles | Synthesis of pyranopyrazoles, benzimidazoles | Green synthesis, high catalytic activity, reusability |

| Biocatalyst (Enzyme) | Cu(II)-Tyrosinase | Synthesis of benzopyran-connected pyrimidines and pyrazoles | High selectivity, mild reaction conditions, environmentally benign |

Green Chemistry Approaches in 1H-2-Benzopyran-1-one Synthesis

The principles of green chemistry are increasingly influencing the development of new synthetic methodologies. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Ultrasound-Assisted Synthesis

Ultrasound irradiation has been recognized as a valuable tool in organic synthesis for accelerating reaction rates and improving yields. The use of ultrasound can promote the formation of reactive intermediates and enhance mass transfer, often leading to shorter reaction times and milder conditions compared to conventional heating.

The application of ultrasound has been successfully demonstrated in the synthesis of various heterocyclic compounds. For instance, ultrasound-assisted methods have been developed for the synthesis of benzofurans, isoindolin-1-ones, and benzofuran-appended oxadiazole molecules. researchgate.netnih.govrsc.orguniv.kiev.ua These examples highlight the potential of sonochemistry as a green and efficient technique that could be adapted for the synthesis of 1H-2-benzopyran-1-one derivatives.

Deep Eutectic Solvents (DES) in Condensation Reactions

Deep eutectic solvents (DES) are emerging as green and sustainable alternatives to conventional volatile organic solvents. DES are mixtures of two or more components that, when mixed in a particular molar ratio, have a melting point significantly lower than that of the individual components. They are often biodegradable, non-toxic, and have low vapor pressure.

DES have been effectively employed as both solvents and catalysts in a variety of organic reactions, including condensation reactions for the synthesis of benzopyran derivatives. The use of DES can lead to improved yields, shorter reaction times, and simplified work-up procedures. Their ability to form hydrogen bonds can play a crucial role in activating substrates and catalyzing reactions.

Mechanistic Investigations of 1H-2-Benzopyran-1-one Formation Reactions

Understanding the reaction mechanisms for the formation of 1H-2-Benzopyran-1-one, 4-methyl-3-phenyl-, is crucial for optimizing existing synthetic methods and developing new ones. The mechanisms often depend on the specific synthetic strategy employed, particularly whether it involves transition metal catalysis or metal-free conditions.

In palladium-catalyzed syntheses, a common mechanistic pathway involves a series of well-defined steps. For instance, in the coupling of aryl halides with alkynes, the catalytic cycle typically begins with the oxidative addition of the aryl halide to a low-valent palladium complex. This is followed by the insertion of the alkyne into the aryl-palladium bond. Subsequent intramolecular cyclization and reductive elimination then yield the isocoumarin product and regenerate the active palladium catalyst. nih.govresearchgate.netnih.gov The stereochemistry of the final product can often be explained by a syn-addition of the organopalladium species to the alkyne. nih.gov

For rhodium-catalyzed C-H activation/annulation reactions, a proposed mechanism involves the coordination of the rhodium catalyst to the directing group of the substrate, followed by C-H bond activation to form a rhodacycle intermediate. Subsequent insertion of the coupling partner (e.g., an alkyne or iodonium (B1229267) ylide) into the rhodium-carbon bond, followed by reductive elimination, leads to the formation of the isocoumarin ring and regeneration of the rhodium catalyst. beilstein-journals.org

In metal-free reactions, the mechanisms proceed through different intermediates. For example, in the Ph3P/I2-mediated synthesis, the reaction is thought to proceed through the activation of the carboxylic acid and the phenolic hydroxyl group by Ph3P/I2 intermediates, followed by a base-catalyzed intramolecular cyclization. organic-chemistry.org

Mechanistic investigations often employ a combination of experimental and computational techniques. Control experiments, such as the addition of radical scavengers, can help to determine whether a reaction proceeds through a radical pathway. mdpi.com For instance, the observation that the addition of TEMPO (a radical scavenger) inhibits a reaction suggests the involvement of radical intermediates. mdpi.com Spectroscopic methods can be used to identify key intermediates, and computational studies, such as Density Functional Theory (DFT), can provide insights into the energetics of different reaction pathways. researchgate.net

A plausible mechanistic pathway for the formation of isocoumarins from 2-(3-oxopentyl)benzoic acid catalyzed by copper involves the formation of a copper-carboxylate intermediate, followed by homolysis of the O-Cu bond to generate a radical intermediate. Hydrogen transfer and subsequent intramolecular cyclization then afford the final product. mdpi.com

The table below outlines key mechanistic features of different synthetic approaches:

| Synthetic Approach | Key Mechanistic Steps | Intermediates | Methods of Investigation |

| Palladium-Catalyzed Reactions | Oxidative addition, alkyne insertion, intramolecular cyclization, reductive elimination | Arylpalladium complexes, vinylpalladium species nih.gov | Kinetic studies, isolation of intermediates, computational modeling researchgate.net |

| Rhodium-Catalyzed C-H Activation | C-H activation, formation of rhodacycle, insertion, reductive elimination | Rhodacycle intermediates beilstein-journals.org | Isotope labeling studies, DFT calculations |

| Copper-Catalyzed Cyclization | Formation of copper-carboxylate, homolysis, hydrogen transfer, intramolecular cyclization | Radical intermediates mdpi.com | Radical trapping experiments (e.g., with TEMPO) mdpi.com |

| Metal-Free Wittig-type Reactions | O-acylation, formation of phosphonium (B103445) ylide, intramolecular Wittig reaction | Anhydride, phosphonium ylide researchgate.net | Spectroscopic analysis of intermediates |

Derivatives and Analogs of 1h 2 Benzopyran 1 One, 4 Methyl 3 Phenyl

Design and Synthesis of Structurally Modified Analogs

Modifications to the benzene (B151609) ring of the benzopyran moiety are a common strategy to create analogs. These substitutions can significantly alter the electronic and steric properties of the molecule. Benzopyrans, also known as chromenes, are a class of compounds where a benzene ring is fused to a pyran ring, and they are prevalent in nature. psu.edu The synthesis of these derivatives often involves one-pot reactions. For instance, substituted benzopyran derivatives have been synthesized through the reaction of 2-chlororesorcinol (B1584398) with malononitrile (B47326) in the presence of various aldehydes or ketones. psu.edu

The table below summarizes examples of substitutions on the benzene ring of related benzopyran structures.

| Substituent | Position | Synthetic Precursor(s) | Reference |

| Methoxy | 6 | 2'-hydroxy-5'-methoxyacetophenone | frontiersin.org |

| Methoxy | 7 | 2′-hydroxy-4′-methoxyacetophenone | nih.gov |

| Chloro | - | 2-chlororesorcinol | psu.edu |

Data based on related benzopyran and coumarin (B35378) structures.

The 3-position of the isocoumarin (B1212949) ring is a critical site for introducing structural diversity. A variety of functional groups can be introduced, leading to a broad spectrum of analogs with potentially different biological activities. For example, a multicomponent reaction using 2-formylbenzoic acid, an arylamino-derivative, and potassium cyanide has been employed to synthesize 3,4-diaminoisocoumarin derivatives. mdpi.com One specific novel compound synthesized via a two-step methodology is 3-amino-4-(diphenylamino)-1H-2-benzopyran-1-one, which was produced in an 80% yield. mdpi.com

The synthesis of 3-substituted isocoumarins can also be achieved through environmentally friendly metal-free conditions, such as a sequential O-acylation/Wittig reaction using (2-carboxybenzyl)triphenylphosphonium bromide and various acyl chlorides. mdpi.com This method demonstrates high functional group tolerance and provides good yields for a range of derivatives. mdpi.com

The methyl group at the 4-position is another target for modification to study its influence on the molecule's properties. While the parent compound features a methyl group, synthetic strategies allow for the introduction of other alkyl groups or even the removal of the substituent. Studies on related coumarin structures have prepared derivatives with and without a 4-methyl substituent, indicating that this position is synthetically accessible for creating variations. researchgate.net Furthermore, an enantioselective synthesis of 4-methyl-3,4-dihydroisocoumarin has been developed via the asymmetric hydroformylation of styrene (B11656) derivatives, showcasing advanced methods to control the stereochemistry at this position. nih.gov

Structure-Activity Relationship (SAR) Studies in Non-Clinical Contexts

Structure-activity relationship (SAR) studies are crucial for understanding how specific structural features of a molecule contribute to its biological or chemical activity. For derivatives of 1H-2-Benzopyran-1-one, 4-methyl-3-phenyl-, these studies correlate structural modifications with changes in mechanistic interactions and chemical reactivity.

SAR studies on the closely related 3-phenylcoumarin (B1362560) scaffold have provided significant insights into their interaction with biological targets. nih.govresearchgate.net For instance, a wide array of 3-phenylcoumarin derivatives have been synthesized and evaluated as inhibitors of monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases. frontiersin.orgnih.gov These studies found that the addition of methoxy, hydroxyl, acetoxy, and methyl groups to the 3-arylcoumarin ring can promote the inhibition of MAO-B. researchgate.net

A docking-based SAR analysis revealed the atom-level determinants of MAO-B inhibition. frontiersin.orgresearchgate.net The 3-phenylcoumarin scaffold serves as a promising framework for developing potent MAO-B inhibitors. frontiersin.orgnih.gov

The table below illustrates the impact of different substituents on the biological activity of 3-phenylcoumarin analogs as MAO-B inhibitors.

| Modification Site | Substituent Group | Observed Effect on MAO-B Inhibition | Reference |

| 3-Aryl Ring | Methoxy, Hydroxyl, Acetoxy, Methyl | Promotes inhibition | researchgate.net |

| Coumarin Ring (Position 6) | Methoxy | Present in potent derivatives | frontiersin.org |

| 3-Phenyl Ring (Position 4) | Trifluoromethyl | Present in potent derivatives | frontiersin.org |

Data derived from studies on the structurally similar 3-phenylcoumarin scaffold.

The introduction of different substituents not only affects biological activity but also alters the chemical reactivity and physical properties of the molecule. The electronic nature of the substituents plays a significant role in modulating the reactivity of the benzopyranone core. For example, the presence of electron-withdrawing groups can influence the intramolecular charge transfer (ICT) characteristics and effectively reduce the transition band gap of the molecule. mdpi.com

The transmission of substituent effects can be dissected into inductive and resonance components. researchgate.net In related aromatic systems, Hammett correlations have been used to relate the ¹³C-NMR chemical shifts of key atoms to substituent constants, indicating significant resonance interaction between the substituents and the core structure. researchgate.net For N-(substituted phenyl)salicylaldimines, a related class of compounds, it was found that inductive effects tend to prevail over resonance effects. researchgate.net Such analyses help in understanding how substituents on the phenyl ring of 3-phenylisocoumarin derivatives could influence the electron density distribution and, consequently, the reactivity of the entire molecule.

Advanced Spectroscopic Characterization of 1h 2 Benzopyran 1 One, 4 Methyl 3 Phenyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the carbon-hydrogen framework of organic molecules. High-resolution 1D and 2D NMR experiments provide detailed insights into the chemical environment of individual nuclei and their connectivity.

High-Resolution ¹H and ¹³C NMR Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of 1H-2-Benzopyran-1-one, 4-methyl-3-phenyl- is expected to exhibit distinct signals corresponding to the aromatic protons of the benzopyranone core and the phenyl substituent, as well as the methyl group. The protons on the benzo portion of the isocoumarin (B1212949) ring would typically appear as a complex multiplet in the downfield region (δ 7.0-8.5 ppm), with their exact chemical shifts and coupling patterns depending on their substitution pattern. The protons of the C-3 phenyl group would also resonate in the aromatic region (δ 7.2-7.8 ppm). A sharp singlet for the C-4 methyl group would be expected in the upfield region, likely around δ 2.0-2.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the carbon atoms in the molecule. The carbonyl carbon (C-1) of the lactone is expected to have a characteristic downfield chemical shift in the range of δ 160-165 ppm. The quaternary carbons and protonated carbons of the aromatic rings would appear in the δ 110-150 ppm region. The methyl carbon at C-4 would resonate at a much higher field, typically around δ 15-25 ppm. The chemical shifts for the phenyl-substituted carbon (C-3) and the methyl-substituted carbon (C-4) would be influenced by the electronic effects of their respective substituents.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C-1 | - | ~162.0 |

| C-3 | - | ~145.0 |

| C-4 | - | ~118.0 |

| C-4a | - | ~138.0 |

| C-5 | ~8.2 (d) | ~128.0 |

| C-6 | ~7.5 (t) | ~125.0 |

| C-7 | ~7.7 (t) | ~135.0 |

| C-8 | ~7.9 (d) | ~120.0 |

| C-8a | - | ~120.0 |

| 4-CH₃ | ~2.2 (s) | ~20.0 |

| C-1' | - | ~135.0 |

| C-2'/C-6' | ~7.5 (m) | ~129.0 |

| C-3'/C-5' | ~7.4 (m) | ~128.5 |

| C-4' | ~7.4 (m) | ~130.0 |

Note: These are predicted values based on related structures and may vary from experimental data.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Structural Assignment

Two-dimensional NMR techniques are essential for assembling the molecular puzzle by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, correlations between the aromatic protons on the benzopyranone ring (H-5, H-6, H-7, H-8) would help in their sequential assignment. Similarly, correlations among the protons of the C-3 phenyl ring would be observed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the ¹³C signals for all protonated carbons by linking them to their attached protons. For example, the signal for the methyl protons would show a cross-peak with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is a powerful tool for connecting different fragments of the molecule. Key correlations would be expected from the methyl protons (4-CH₃) to the C-3, C-4, and C-4a carbons, which would be crucial in confirming the position of the methyl group. Protons on the C-3 phenyl ring would show correlations to the C-3 carbon of the isocoumarin core.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be particularly useful in determining the preferred conformation of the C-3 phenyl ring relative to the isocoumarin plane by observing through-space interactions between the phenyl protons and nearby protons on the benzopyranone core or the C-4 methyl group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry would be employed to determine the exact mass of the molecular ion of 1H-2-Benzopyran-1-one, 4-methyl-3-phenyl- with high accuracy. This allows for the unambiguous determination of its molecular formula (C₁₆H₁₂O₂). The calculated exact mass for this formula is 236.08373 u. An experimental HRMS measurement yielding a value very close to this would serve as strong evidence for the compound's elemental composition.

Fragmentation Pattern Analysis for Structural Elucidation

Electron Ionization (EI) mass spectrometry would induce fragmentation of the molecular ion, providing a characteristic pattern that can be used for structural elucidation. For isocoumarins, a common fragmentation pathway involves the loss of a carbon monoxide (CO) molecule from the lactone ring, resulting in a stable benzofuran-type fragment ion.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment | Notes |

| 236 | [M]⁺ | Molecular ion |

| 235 | [M-H]⁺ | Loss of a hydrogen radical |

| 221 | [M-CH₃]⁺ | Loss of a methyl radical |

| 208 | [M-CO]⁺ | Loss of carbon monoxide |

| 178 | [M-CO-C₂H₂]⁺ | Subsequent loss of acetylene from the [M-CO]⁺ ion |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation, indicative of the phenyl substituent |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Note: The relative intensities of these fragments would depend on their stability.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.

For 1H-2-Benzopyran-1-one, 4-methyl-3-phenyl-, the IR spectrum would be expected to show several characteristic absorption bands. The most prominent of these would be the strong absorption due to the C=O stretching of the lactone carbonyl group, which typically appears in the region of 1720-1740 cm⁻¹. The presence of aromatic rings would be indicated by C=C stretching vibrations in the 1450-1600 cm⁻¹ range and C-H stretching vibrations above 3000 cm⁻¹. The C-O stretching of the ester functionality would likely be observed between 1200 and 1300 cm⁻¹.

Interactive Data Table: Predicted Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3050 | C-H stretch | Aromatic |

| ~2925 | C-H stretch | Methyl |

| ~1730 | C=O stretch | Lactone |

| ~1600, 1580, 1500 | C=C stretch | Aromatic |

| ~1250 | C-O stretch | Ester |

The combination of these advanced spectroscopic techniques would allow for the complete and unambiguous structural determination of 1H-2-Benzopyran-1-one, 4-methyl-3-phenyl-.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This powerful analytical technique provides precise information on bond lengths, bond angles, and the conformation of molecules, as well as details about their packing and intermolecular interactions within the crystal lattice. For a comprehensive understanding of the solid-state structure of 1H-2-Benzopyran-1-one, 4-methyl-3-phenyl-, and its derivatives, single-crystal X-ray diffraction is the premier analytical tool.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons of the atoms in the crystal diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these spots, a detailed three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.

Key structural insights that would be gained from an X-ray crystallographic study of 1H-2-Benzopyran-1-one, 4-methyl-3-phenyl- include:

Confirmation of Connectivity and Stereochemistry: The analysis would unequivocally confirm the covalent bonding arrangement and the relative positions of the methyl and phenyl groups on the benzopyranone framework.

Molecular Geometry: Precise bond lengths and angles would be determined. For instance, the C=O and C-O bonds within the lactone ring, and the bond connecting the phenyl group to the benzopyranone core, would be of particular interest for comparison with theoretical models and related structures.

Planarity and Torsion Angles: The degree of planarity of the bicyclic benzopyranone system could be assessed. The torsion angle between the plane of the benzopyranone core and the phenyl ring at the 3-position is a critical parameter, as it describes the rotational orientation of the phenyl group and is influenced by steric hindrance from the adjacent methyl group at the 4-position.

Intermolecular Interactions: The analysis would reveal the nature of the non-covalent interactions that stabilize the crystal structure. These can include van der Waals forces, π-π stacking interactions between the aromatic rings of adjacent molecules, and potentially weak C-H···O hydrogen bonds. These interactions are crucial in determining the macroscopic properties of the solid, such as its melting point and solubility.

Based on known structures of similar organic molecules, a representative table of crystallographic data for 1H-2-Benzopyran-1-one, 4-methyl-3-phenyl- could be expected as follows. It is important to note that these are hypothetical values for illustrative purposes.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₆H₁₂O₂ |

| Formula Weight | 236.27 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.1 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 1165 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.345 |

| R-factor (%) | < 5 |

The introduction of the methyl group at the 4-position, in comparison to the unsubstituted 3-phenylisocoumarin, would likely introduce some steric strain, potentially leading to a larger dihedral angle between the isocoumarin ring system and the phenyl substituent. This, in turn, could influence the crystal packing, possibly leading to a less dense arrangement compared to its non-methylated counterpart. The detailed analysis of such structural nuances is a primary outcome of X-ray crystallographic studies.

Theoretical and Computational Studies on 1h 2 Benzopyran 1 One, 4 Methyl 3 Phenyl

In Silico Molecular Docking Studies for Target Interaction PredictionMolecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex.core.ac.uknih.govresearchgate.netFor 1H-2-Benzopyran-1-one, 4-methyl-3-phenyl-, in silico docking studies would be performed to predict its potential biological targets.core.ac.ukThe process involves placing the molecule into the binding site of various known protein structures and calculating a "docking score," which estimates the binding affinity.nih.govplos.orgThis allows researchers to screen for potential therapeutic targets and hypothesize about the molecule's mechanism of action at a molecular level.nih.gov

Without specific published research on 1H-2-Benzopyran-1-one, 4-methyl-3-phenyl-, the detailed findings for each of these analytical sections cannot be provided. The information presented here describes the general application and significance of these computational methods in chemical research.

Computational Elucidation of Reaction Mechanisms

The computational elucidation of reaction mechanisms provides profound insights into the formation of complex molecules by mapping out transition states, intermediates, and the energy landscapes of chemical reactions. For the specific compound 1H-2-Benzopyran-1-one, 4-methyl-3-phenyl-, and the broader class of 3,4-disubstituted isocoumarins, detailed computational studies that comprehensively chart the reaction pathways for their various synthetic routes are not extensively documented in publicly available literature. However, theoretical investigations into related isocoumarin (B1212949) synthesis provide a framework for understanding the plausible mechanistic steps.

One such study combined experimental work with Density Functional Theory (DFT) calculations to investigate the synthesis of isocoumarin derivatives from α,β-unsaturated δ-lactones and activated dienes, such as Brassard's diene. nih.gov This research offers a valuable, computationally supported example of a reaction pathway leading to the isocoumarin core.

The investigation revealed that the reaction does not proceed through a concerted Diels-Alder cycloaddition as might be initially predicted. Instead, the DFT calculations supported a stepwise mechanism. nih.gov The key phases of this computationally elucidated pathway are:

Vinylogous Michael Addition: The reaction is initiated by a vinylogous Michael addition between the α,β-unsaturated δ-lactone and the activated diene. This step leads to the formation of a key intermediate product.

Cyclization: Following the initial addition, an intramolecular cyclization occurs.

Oxidation: The final step involves an oxidation process to yield the aromatic isocoumarin ring system.

This stepwise reaction pathway was found to be more energetically favorable than a concerted mechanism, according to the theoretical models. nih.gov While this study does not pertain directly to the synthesis of 1H-2-Benzopyran-1-one, 4-methyl-3-phenyl-, it represents a significant example of how computational chemistry can be applied to correct intuitive assumptions and provide a more accurate picture of the reaction mechanism for forming the isocoumarin scaffold.

Other prevalent methods for synthesizing 3,4-disubstituted isocoumarins, such as palladium-catalyzed site-selective cross-coupling reactions, have well-documented, experimentally-derived mechanisms. nih.gov These reactions typically involve sequential cross-coupling of different groups onto a coumarin (B35378) precursor bearing two reactive sites, like a bromo group and a triflate group. The generally accepted mechanism involves standard catalytic cycles of oxidative addition, transmetalation, and reductive elimination. However, detailed DFT studies mapping the energy profiles and transition state geometries for these specific palladium-catalyzed routes to isocoumarins are not widely reported.

Interactive Data Table: Mechanistic Steps in a Studied Isocoumarin Synthesis

The following table summarizes the key mechanistic steps for the synthesis of isocoumarin moieties from α,β-unsaturated δ-lactones and activated dienes, as investigated by both experimental and computational methods. nih.gov

| Step No. | Mechanistic Step | Description | Computational Support |

| 1 | Vinylogous Michael Addition | The activated diene adds to the α,β-unsaturated δ-lactone to form an acyclic intermediate. | DFT calculations indicate a stepwise reaction is energetically favored over a concerted path. |

| 2 | Intramolecular Cyclization | The intermediate undergoes cyclization to form the non-aromatic heterocyclic ring structure. | Theoretical modeling supports the feasibility of this intramolecular reaction. |

| 3 | Oxidation | The cyclized intermediate is oxidized to form the final, stable aromatic isocoumarin product. | This step is confirmed experimentally and is a necessary final transformation. |

Mechanistic Investigations of Biological Activities of 1h 2 Benzopyran 1 One, 4 Methyl 3 Phenyl and Its Analogs

Enzyme Inhibition Mechanisms

The isocoumarin (B1212949) framework is a privileged structure in medicinal chemistry, capable of interacting with a variety of enzymatic targets. The specific mechanisms of inhibition often involve precise molecular interactions within the enzyme's active or allosteric sites.

Monoamine oxidases (MAOs) are flavin adenine (B156593) dinucleotide (FAD) dependent enzymes located on the outer mitochondrial membrane that are crucial for the metabolism of neurotransmitters. researchgate.net MAO-B, one of the two isoforms, is a key target in the management of neurodegenerative conditions. The inhibition of MAO-B by various compounds, including those with scaffolds similar to benzopyranone, has been extensively studied.

The active site of MAO-B is characterized by a hydrophobic cavity, often referred to as the "aromatic cage," which is formed by the tyrosine residues Tyr398 and Tyr435. nih.gov The interaction of inhibitors with this cage is fundamental to their mechanism. Molecular docking studies of various MAO-B inhibitors reveal that their activity is often related to the formation of hydrogen bonds and hydrophobic interactions with Tyr398 and Tyr435. nih.gov Furthermore, the residue Tyr326, located near the entrance of the substrate cavity, plays a critical role in conferring selectivity for MAO-B over MAO-A. nih.govresearchgate.net

Inhibitors can interact with these residues through several modes:

Hydrophobic Interactions: The phenyl rings of the inhibitor can fit into the hydrophobic pocket defined by the tyrosine cage.

Pi-Pi Stacking: Aromatic moieties of the inhibitor can form stable pi-pi stacking interactions with the aromatic rings of Tyr398 and Tyr326. researchgate.net

Hydrogen Bonding: Functional groups on the inhibitor can form hydrogen bonds with the amino acid residues, further stabilizing the ligand-enzyme complex.

Kinetic studies have shown that many MAO-B inhibitors act via a competitive and reversible mechanism, where the inhibitor competes with the substrate for binding to the active site. researchgate.net For analogs of 1H-2-Benzopyran-1-one, 4-methyl-3-phenyl-, it is hypothesized that the 3-phenyl group would orient itself within the aromatic cage, while the benzopyran core establishes other hydrophobic and potential hydrogen bonding interactions, leading to the inhibition of the enzyme's catalytic activity.

| Compound Class | Target Enzyme | Inhibition Type | Key Interacting Residues | Reference |

| Pyridazinobenzylpiperidines | MAO-B | Competitive, Reversible | Tyr398, Tyr326 (pi-pi stacking) | researchgate.net |

| Chalcone Derivatives | MAO-B | Competitive | Tyr398, Tyr435 (H-bonds) | nih.gov |

| Phenyl & Biphenyl Analogs | MAO-B | Not specified | Not specified | nih.gov |

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases that play a critical role in cholinergic neurotransmission by breaking down the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a key strategy in managing conditions characterized by a cholinergic deficit. Coumarin (B35378) and isocoumarin derivatives have been identified as potent inhibitors of both AChE and BChE.

The mechanism of inhibition can vary and includes:

Competitive Inhibition: The inhibitor competes with the substrate for the active site.

Noncompetitive Inhibition: The inhibitor binds to an allosteric site, changing the enzyme's conformation and reducing its activity.

Mixed-Type Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

Pseudo-irreversible Inhibition: Carbamate inhibitors, for example, bind covalently to the serine residue in the active site. This bond is more stable than the acetyl-enzyme intermediate but can be slowly hydrolyzed, leading to a prolonged but not permanent inhibition. mdpi.com

Studies on khellactone-type coumarins isolated from Peucedanum japonicum Thunberg have demonstrated that these compounds exhibit a reversible and mixed-type inhibition pattern against both AChE and BChE. nih.gov This suggests that these analogs can bind to both the catalytic active site and allosteric sites on the enzymes. The specific inhibitory activity and selectivity for AChE versus BChE are often dictated by the nature and position of substituents on the core coumarin structure.

| Compound (Khellactone Coumarin) | Target Enzyme | IC₅₀ (µM) | Inhibition Type | Kᵢ (µM) | Reference |

| PJ13 | AChE | 9.28 | Mixed | 5.98 | nih.gov |

| PJ15 | AChE | 10.0 | Mixed | 10.4 | nih.gov |

| PJ5 | BChE | Not specified | Mixed | 4.16 | nih.gov |

The Human Immunodeficiency Virus (HIV) protease is a viral aspartic protease that is essential for the life cycle of the virus. nih.gov It cleaves newly synthesized polyproteins to generate mature, functional viral proteins. Inhibition of this enzyme prevents the production of infectious virions. Several synthetic 3-phenylcoumarins, which are structurally related to 1H-2-Benzopyran-1-one, 4-methyl-3-phenyl-, have demonstrated inhibitory activity against HIV-1 through multiple pathways. mdpi.com

The mechanistic pathways include:

Direct Protease Inhibition: Some 3-phenylcoumarin (B1362560) derivatives have been shown to directly inhibit the catalytic activity of HIV-1 protease, with activities in the micromolar range. mdpi.com

Inhibition of Viral Transcription: A significant mechanism for some analogs is the inhibition of viral gene expression. HIV transcription is heavily dependent on the cellular transcription factor NF-κB and the viral trans-activator protein, Tat. mdpi.com Certain 3-phenylcoumarins have been found to be dual-target inhibitors, antagonizing both NF-κB and Tat function. mdpi.comnih.govresearchgate.net This blockage of transcription results in an effective halt to viral replication.

Inhibition of Protease Dimerization: HIV protease is only active as a homodimer. The interface between the two monomers is a potential drug target. researchgate.net While not specifically documented for 3-phenylcoumarins, inhibition of dimerization is a known mechanism for other classes of HIV protease inhibitors and represents a plausible pathway for isocoumarin analogs. nih.gov

| Compound Class | Anti-HIV Mechanism | IC₅₀ (µM) for Replication Inhibition | Reference |

| 3-Phenylcoumarins | Inhibition of NF-κB and/or Tat function | < 25 µM for potent compounds | researchgate.net, mdpi.com |

| 4-Hydroxycoumarins | Specific inhibition of Tat functions | < 25 µM | nih.gov |

| 3-Phenylcoumarins | Direct inhibition of HIV-1 Protease | Not specified | mdpi.com |

Receptor Interaction Studies (excluding clinical implications)

Beyond direct enzyme inhibition, the biological activities of 1H-2-Benzopyran-1-one analogs can be mediated by their interaction with various cellular receptors. These interactions are non-catalytic and rely on the binding affinity of the ligand for the receptor protein.

While the benzopyranone scaffold is known for enzyme inhibition, studies on its direct interaction with neurochemical receptors are less common. However, the principles of receptor binding can be understood from studies on other heterocyclic structures designed as receptor ligands. For instance, analogs of tetrahydroisoquinoline have been synthesized and evaluated for their affinity and selectivity for dopamine (B1211576) D1 and D2 receptors. nih.gov

The investigation of such interactions typically involves:

Competitive Binding Assays: These assays measure the ability of a test compound to displace a known radiolabeled ligand from its receptor. For example, [³H]SCH23390 is used to label D1 receptors, and the potency of a new compound is determined by its ability to compete for these binding sites. nih.gov

Functional Assays: These assays measure the functional consequence of receptor binding, such as the antagonism of dopamine-stimulated adenylate cyclase activity. nih.gov

Although specific data for 1H-2-Benzopyran-1-one, 4-methyl-3-phenyl- binding to neuroreceptors is not widely available, its rigid, aromatic structure suggests potential for interaction with the binding sites of various G-protein coupled receptors or ligand-gated ion channels, which often accommodate such scaffolds. Further research, employing methodologies like competitive binding assays, would be required to elucidate any such interactions.

The benzopyranone core structure is implicated in a variety of cellular functions through interaction with key signaling proteins. These interactions highlight the diverse reactivity of this chemical class at the cellular level.

Inhibition of the HIF-1 Pathway: Analogs based on a 2,2-dimethylbenzopyran structure have been identified as inhibitors of the Hypoxia Inducible Factor-1 (HIF-1) pathway. nih.gov This pathway is a critical cellular response to low oxygen levels. Molecular docking studies suggest these compounds may bind to the p300 transcriptional co-activator protein, with interactions including favorable hydrophobic contacts and hydrogen bonding. nih.gov

Inhibition of Protein Kinase C (PKC): A screen of small molecule libraries identified 3-hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-ones as isoform-selective inhibitors of PKC-ζ. researchgate.net Protein kinase C enzymes are crucial nodes in cellular signal transduction, and their selective inhibition can modulate specific downstream pathways. The identification of benzopyranones as selective inhibitors demonstrates their ability to differentiate between highly homologous kinase domains. researchgate.net

These examples, along with the aforementioned inhibition of transcription factors like NF-κB, demonstrate that the cellular reactivity of the benzopyranone scaffold extends beyond simple enzyme inhibition to the modulation of complex protein-protein interactions and signal transduction cascades.

Antioxidant and Anti-Inflammatory Mechanisms at the Molecular Level

The antioxidant and anti-inflammatory properties of isocoumarin derivatives, including 4-methyl-3-phenyl-1H-2-benzopyran-1-one, are closely linked. The antioxidant capacity often stems from the ability of the molecular structure, particularly the presence and position of hydroxyl groups on the aromatic ring, to scavenge free radicals. researchgate.net This is achieved through mechanisms like hydrogen atom transfer (HAT) or single-electron transfer followed by proton transfer (SET-PT). nih.gov

At the molecular level, the anti-inflammatory effects of related 4-methylcoumarin (B1582148) derivatives have been shown to involve the modulation of key inflammatory pathways in microglial cells. nih.gov For instance, certain derivatives can inhibit the production of nitric oxide (NO), a key mediator in the inflammatory response, by suppressing the expression of inducible nitric oxide synthase (iNOS). nih.govnih.gov Furthermore, they can reduce the levels of other pro-inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). nih.gov This is often achieved by down-regulating the expression of enzymes like cyclooxygenase-2 (COX-2). nih.gov The inhibition of these inflammatory mediators helps to mitigate the inflammatory cascade. nih.govnih.gov

Table 1: Anti-Inflammatory Mechanisms of 4-Methylcoumarin Analogs

| Compound/Analog | Target Pathway/Molecule | Observed Effect |

|---|---|---|

| 7,8-diacetoxy-3-ethoxycarbonylmethyl-4-methylcoumarin (DAEMC) | iNOS, COX-2, NO, TXB2, TNF-α | Inhibition of protein expression and production of inflammatory mediators. nih.gov |

| 7,8-dihydroxy-3-ethoxycarbonylmethyl-4-methylcoumarin (DHEMC) | COX-2, NO, TXB2, TNF-α | Inhibition of protein expression and production of inflammatory mediators. nih.gov |

Antimicrobial and Antifungal Activity Mechanisms

Isocoumarins and their derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities. nih.govmdpi.com The proposed mechanisms of action are multifaceted. One suggested mechanism involves the opening of the lactone ring, followed by an electrophilic attack on nucleophilic groups within microbial cells, thereby disrupting essential cellular processes. ceon.rs

In the context of antifungal activity, a prominent mechanism for azole-containing isocoumarin derivatives is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51). ceon.rs This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. ceon.rs By inhibiting CYP51, these compounds disrupt membrane integrity, leading to fungal cell death. ceon.rs

The antimicrobial activity of various isocoumarins has been evaluated against a range of bacterial and fungal strains, with some compounds showing moderate to strong inhibition. nih.govresearchgate.net For example, certain fungal isocoumarins have shown activity against phytopathogenic fungi like Fusarium oxysporum and Penicillium italicum. nih.gov The specific molecular interactions that drive these inhibitory effects are an active area of research.

Table 2: Antimicrobial Spectrum of Isocoumarin Analogs

| Isocoumarin Analog Source | Target Microorganism | Activity Level (MIC values) |

|---|---|---|

| Marine Endophytic Fungus Botryosphaeria ramosa | Fusarium oxysporum, Penicillium italicum, Fusarium graminearum | MIC values ranging from 105.8 to 900 µM. nih.gov |

| Endophytic Fungus Diaporthe sp. | Bacillus subtilis | Moderate antibacterial activity with an MIC of 66.7 µM. nih.gov |

Antiproliferative Mechanisms in Cancer Cell Lines (In Vitro Studies)

The antiproliferative effects of isocoumarin and coumarin derivatives against various cancer cell lines are well-documented. nih.govnih.gov The mechanisms underlying this activity are diverse and often involve the induction of apoptosis, or programmed cell death. nih.govresearchgate.net

Several molecular pathways are implicated in the pro-apoptotic effects of these compounds. One key mechanism is the disruption of the mitochondrial membrane potential, which can trigger the release of cytochrome c. nih.govresearchgate.net This, in turn, activates a cascade of caspase enzymes, such as caspase-3, -7, -8, and -9, which are the executioners of apoptosis. nih.govresearchgate.net

Furthermore, some coumarin derivatives can modulate the expression of proteins involved in apoptosis regulation. This includes the down-regulation of anti-apoptotic proteins like Bcl-2 and the up-regulation of pro-apoptotic proteins such as Bax and PUMA. nih.govresearchgate.net Another observed mechanism is the inhibition of microtubule polymerization, which is essential for cell division, leading to cell cycle arrest and subsequent apoptosis. nih.gov Certain derivatives have also been found to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. nih.gov

Table 3: Antiproliferative Mechanisms of Coumarin Analogs in Cancer Cell Lines

| Compound/Analog Class | Cancer Cell Line | Molecular Mechanism |

|---|---|---|

| Coumarin–triazole hybrids | MCF7 (breast cancer) | Induction of apoptosis, disruption of mitochondrial membrane potential. nih.govrsc.org |

| 7,8-Diacetoxy-3-arylcoumarins | PC-3 (prostate cancer) | Up-regulation of caspases 3 and 8, Bid, and Smac/DIABLO; reduction of mitochondrial membrane potential. researchgate.net |

| 4-Substituted coumarins | Various tumor cells | Inhibition of microtubule polymerization by targeting the colchicine (B1669291) binding site of β-tubulin. nih.gov |

Role in Plant Defense Mechanisms and Agricultural Contexts

In an agricultural context, the biological activities of isocoumarins are being explored for their potential applications. Their antifungal properties against phytopathogenic fungi suggest they could be developed into natural fungicides to protect crops. nih.gov Additionally, some isocoumarins exhibit phytotoxic effects, indicating potential as natural herbicides. ceon.rs The ability of these compounds to modulate plant growth and defense responses highlights their potential utility in developing sustainable agricultural practices. researchgate.net

Non Clinical Applications of 1h 2 Benzopyran 1 One, 4 Methyl 3 Phenyl

Applications in Materials Science

There are no published studies that investigate or report the use of 1H-2-Benzopyran-1-one, 4-methyl-3-phenyl- as a corrosion inhibitor. Research into corrosion inhibition often explores organic molecules with heteroatoms and aromatic rings, a general class to which this compound belongs. However, scientific inquiry has not specifically addressed this molecule for such applications.

The photophysical and electrochemical properties of 1H-2-Benzopyran-1-one, 4-methyl-3-phenyl- have not been characterized in the scientific literature. Such properties are fundamental to a compound's potential use in materials for electronics and photonics, but this specific derivative remains unstudied in this regard.

Use as Fluorescent Probes and Dyes in Research

A search of scholarly articles and chemical databases reveals no instance of 1H-2-Benzopyran-1-one, 4-methyl-3-phenyl- being utilized as a fluorescent probe or dye. The isocoumarin (B1212949) core is a known fluorophore, and various derivatives have been developed for sensing and imaging applications; however, the 4-methyl-3-phenyl derivative has not been explored for these purposes.

Role as Chemical Synthons and Building Blocks in Organic Synthesis

There is no documented evidence of 1H-2-Benzopyran-1-one, 4-methyl-3-phenyl- being used as a chemical synthon or a building block in organic synthesis. While the isocoumarin framework is a valuable scaffold for the synthesis of more complex molecules, the utility of this specific substituted version as a precursor in synthetic routes has not been reported.

Agricultural Applications (e.g., Pest Control, Plant Protection)

No research has been conducted to evaluate 1H-2-Benzopyran-1-one, 4-methyl-3-phenyl- for agricultural applications, such as pest control or plant protection. Although some isocoumarin compounds have been investigated for their biological activities, there is no data pertaining to the potential use of this specific molecule in an agricultural context.

Future Research Directions and Perspectives for 1h 2 Benzopyran 1 One, 4 Methyl 3 Phenyl

Innovations in Synthetic Strategies and Catalysis

While traditional methods for isocoumarin (B1212949) synthesis often involve the intramolecular cyclization of 2-alkenyl benzoic acids or the oxidation of isochromans, recent efforts have focused on developing more efficient and versatile catalytic strategies. nih.gov A significant area for future innovation lies in the advancement of transition-metal-catalyzed reactions.

One promising direction is the use of Rhodium(III)-catalyzed C–H activation and annulation cascades. nih.gov This approach allows for the convenient synthesis of isocoumarins from readily available starting materials like enaminones and iodonium (B1229267) ylides, proceeding in high yields. nih.gov Further research could expand the substrate scope and explore other transition metals to enhance efficiency and selectivity. nih.gov For instance, palladium-catalyzed cross-coupling reactions, which have been successfully used for the synthesis of 3,4-disubstituted coumarins, could be adapted for isocoumarin synthesis to allow for the stepwise and site-selective introduction of various substituents. acs.org

Another key area is the development of asymmetric catalysis to produce enantioenriched benzopyranones, which is crucial for investigating their biological activities. nih.gov Biomimetic approaches, using catalysts that mimic the function of enzymes like chalcone isomerase, such as bifunctional hydrogen bonding/Brønstead base catalysts, represent a sophisticated strategy for achieving high stereoselectivity. nih.gov The exploration of organocatalysts, like p-toluene sulphonic acid (PTSA), which offers an environmentally friendly and cost-effective option, also warrants further investigation for the synthesis of complex benzopyranone derivatives. mdpi.com

| Catalytic Strategy | Catalyst Example | Key Advantages | Reference |

|---|---|---|---|

| C-H Activation/Annulation | Rhodium(III) complexes | High efficiency, atom economy, use of readily available starting materials. | nih.gov |

| Asymmetric Catalysis | Thiourea catalysts derived from quinine | Provides highly enantioenriched products, stereodivergent synthesis. | nih.gov |

| Site-Selective Cross-Coupling | Palladium(II) acetate with phosphine ligands | Stepwise introduction of diverse substituents at specific positions. | acs.org |

| Brønsted Acid/Silver Catalysis | Ag₂CO₃ with diphenyl phosphate (DPP) | One-pot synthesis, mild reaction conditions. | thieme-connect.com |

| Organocatalysis | p-Toluene sulphonic acid (PTSA) | Cost-effective, environmentally benign, straightforward experimental method. | mdpi.com |

Exploration of Novel Chemical Transformations and Reactivity Patterns

Future research should also focus on exploring the reactivity of the 1H-2-Benzopyran-1-one, 4-methyl-3-phenyl- core to generate novel derivatives with enhanced properties. The inherent functionality of the isocoumarin scaffold—including the lactone ring, the activated methyl group, and the aromatic rings—provides multiple sites for chemical modification.

For example, the carbonyl group of the lactone can undergo reactions with various nucleophiles. The successful conversion of a synthesized isocoumarin into an oxime using hydroxylamine hydrochloride, or a hydrazone using p-toluenesulfonyl hydrazide, demonstrates the reactivity of this functional group and opens pathways to new classes of compounds. nih.gov Similarly, derivatives with an amenable leaving group, such as a bromocarbonyl substituent at the 3-position, can react with primary and secondary amines to yield novel 3-amino carbonyl isocoumarins. nih.gov Investigating these transformations with a wider range of nucleophiles could lead to libraries of new compounds for biological screening. Further exploration could involve the ring-opening of the lactone to form 2-vinylbenzoic acid derivatives, which can serve as versatile intermediates for the synthesis of other heterocyclic systems.

Development of Advanced Spectroscopic and Structural Analysis Methodologies

A thorough understanding of the three-dimensional structure and intermolecular interactions of 1H-2-Benzopyran-1-one, 4-methyl-3-phenyl- is critical for rational drug design and the development of new materials. While standard spectroscopic techniques such as 1D NMR (¹H, ¹³C), IR, and mass spectrometry are routinely used for characterization, future studies should employ more advanced methodologies. mdpi.comnih.govmdpi.com

The application of 2D NMR techniques, including COSY, HSQC, and HMBC, is essential for unambiguous structural elucidation, especially for more complex derivatives. mdpi.com For definitive stereochemical assignment and a detailed understanding of the solid-state conformation, single-crystal X-ray diffraction is indispensable. nih.govmdpi.com Recent studies on isocoumarin derivatives have utilized X-ray crystallography to reveal that the isochromene ring system is planar, while substituent phenyl rings are inclined at significant angles. nih.gov

Beyond determining molecular structure, advanced analysis of crystallographic data can provide deep insights into intermolecular interactions. The use of Hirshfeld surface analysis and 2D fingerprint plots allows for the detailed characterization of non-covalent interactions such as N—H⋯π, C—H⋯π, and offset π–π stacking interactions, which govern the crystal packing and can be relevant to receptor binding. nih.gov

Deeper Mechanistic Understanding of Biological Interactions

Isocoumarins exhibit a wide array of biological activities, but for many derivatives, the precise molecular mechanisms remain unclear. researchgate.netrsc.org Future research must move beyond preliminary screening to conduct in-depth mechanistic studies for 1H-2-Benzopyran-1-one, 4-methyl-3-phenyl- and its analogs.

A key approach involves identifying specific molecular targets. For instance, mechanistic studies on other isocoumarin derivatives have revealed that their antiplasmodial activity stems from a multi-pronged mechanism that includes the inhibition of hemozoin polymerization, the disruption of mitochondrial membrane potential, and the inhibition of P. falciparum DNA gyrase. acs.orgnih.gov Similarly, certain isocoumarins have been identified as inhibitors of the Wnt signaling pathway. nih.gov

In silico techniques like molecular docking are powerful tools for predicting binding modes and identifying potential targets. Studies on 3-phenyl-1H-isochromen-1-ones have used this approach to validate their interaction with the cyclooxygenase-1 (COX-1) enzyme in the context of their antiplatelet activity. nih.gov Combining these computational predictions with experimental validation through enzyme assays and cellular studies will be crucial for elucidating the precise mechanisms of action and understanding the structure-activity relationships (SAR) at a molecular level. researchgate.net

| Biological Activity | Proposed Molecular Mechanism/Target | Reference |

|---|---|---|

| Antimalarial | Inhibition of hemozoin polymerization, inhibition of DNA gyrase. | acs.orgnih.gov |

| Anticancer | Inhibition of Wnt signaling pathway; binding to EGFR, HER2, VEGFR. | nih.govresearchgate.net |

| Antiplatelet | Inhibition of cyclooxygenase-1 (COX-1) enzyme. | nih.gov |

| Antimicrobial | Disruption of bacterial cell integrity. | nih.gov |

Expanding Non-Clinical Applications and Material Science Exploration

While the majority of research on benzopyranones has centered on their medicinal applications, the inherent photophysical properties of the scaffold present opportunities in material science. The conjugated π-system of the 1H-2-Benzopyran-1-one core suggests potential for applications as fluorophores, chromophores, or UV-absorbing agents.

A recent study on novel 3-substituted isocoumarins investigated their fluorescence properties, revealing that these compounds could be promising for various optical applications. mdpi.com Further research should systematically characterize the photophysical properties of 1H-2-Benzopyran-1-one, 4-methyl-3-phenyl-, including its absorption and emission spectra, quantum yield, and Stokes shift. Modifying the substituents on the phenyl rings could be used to tune these properties, potentially leading to the development of novel fluorescent probes for bio-imaging or sensors.

Additionally, related coumarin (B35378) derivatives have been shown to possess good UV absorption properties, suggesting their potential use as commercial UV absorbers. emerald.com The stability and synthetic accessibility of the isocoumarin scaffold make it an attractive candidate for similar applications, for instance, in sunscreens or as stabilizers in polymeric materials.

Design Principles for Next-Generation Benzopyranone Compounds

The design of future benzopyranone compounds with improved potency and selectivity will rely on a clear understanding of their structure-activity relationships (SAR). gardp.org By systematically modifying the structure of 1H-2-Benzopyran-1-one, 4-methyl-3-phenyl- and evaluating the effects on biological activity, several key design principles can be established.

Substitution on Aromatic Rings: The nature and position of substituents on the phenyl rings are critical. For antimicrobial activity in some isocoumarins, phenolic hydroxyl groups are crucial, and their acylation or methylation can lead to a loss of activity. nih.gov For anticancer activity, the introduction of electron-donating groups like methoxy can increase lipophilicity and enhance interactions with biological targets. researchgate.net

Alkyl Chain Length and Substituents: In certain classes of isocoumarins, the length of an alkyl chain at the 4-position can influence biological activity. nih.gov For antifungal coumarins, the presence of a short aliphatic chain has been shown to be favorable. mdpi.com

Influence of Electron-Withdrawing Groups: The addition of electron-withdrawing groups (e.g., nitro, acetate) can enhance the antifungal activity of coumarin derivatives, a principle that could be explored for isocoumarins. mdpi.com

Positional Importance of Substituents: The position of substitution on the benzopyranone core can be determinative. For example, in a series of benzopyran-4-one kinase inhibitors, substitution at the 2-position was found to be more effective than at the 3-position. nih.gov

Future work should employ a combination of synthetic chemistry, biological screening, and computational modeling to rationally design next-generation compounds based on these principles, aiming to optimize their therapeutic potential or material properties. nih.gov

Q & A